![molecular formula C6H11N3O2 B12876188 3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol](/img/structure/B12876188.png)
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The hydroxyl and amino groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(2-hydroxyethyl)-1H-pyrazol-5-ol
- 3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazole
- 3-Amino-4-(2-hydroxyethyl)-1H-pyrazole
Uniqueness
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both hydroxyl and amino groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H11N3O2 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-amino-4-(2-hydroxyethyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H11N3O2/c1-9-6(11)4(2-3-10)5(7)8-9/h8,10H,2-3,7H2,1H3 |
InChI Key |
ZEKROHBKJLLWPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N1)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.